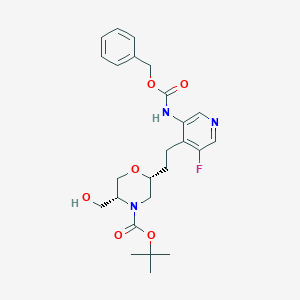
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a fluoropyridine moiety, and a benzyloxycarbonyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the fluoropyridine moiety, and the attachment of the benzyloxycarbonyl group. Each step requires specific reagents and conditions, such as:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic or basic conditions.
Introduction of the Fluoropyridine Moiety: This step may involve the use of a fluorinated pyridine derivative and a suitable coupling reagent.
Attachment of the Benzyloxycarbonyl Group: This can be done using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the benzyloxycarbonyl group would yield a benzyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving morpholine and fluoropyridine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluoropyridine moiety may enhance binding affinity to certain targets, while the morpholine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-chloropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-methylpyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Properties
Molecular Formula |
C25H32FN3O6 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
tert-butyl (2R,5R)-2-[2-[3-fluoro-5-(phenylmethoxycarbonylamino)pyridin-4-yl]ethyl]-5-(hydroxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C25H32FN3O6/c1-25(2,3)35-24(32)29-13-19(33-16-18(29)14-30)9-10-20-21(26)11-27-12-22(20)28-23(31)34-15-17-7-5-4-6-8-17/h4-8,11-12,18-19,30H,9-10,13-16H2,1-3H3,(H,28,31)/t18-,19-/m1/s1 |
InChI Key |
LQDGDTOUULSTJF-RTBURBONSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](OC[C@H]1CO)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1CO)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


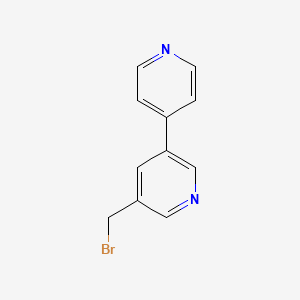

![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
![(R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13033673.png)
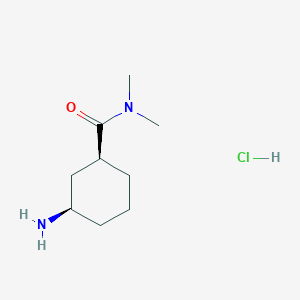
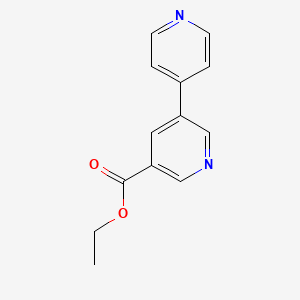

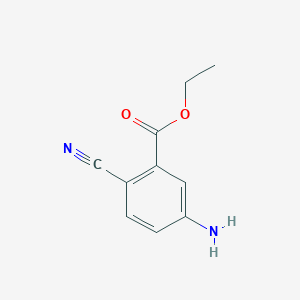
![3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
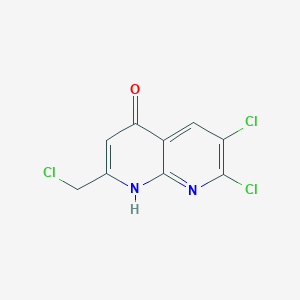
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13033739.png)
